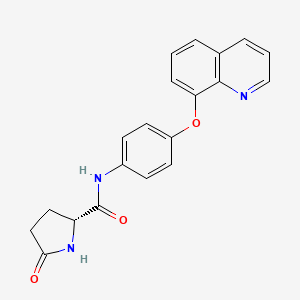
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has been recently discovered to have anticancer properties. The compound was first synthesized in 2012 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
作用机制
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide binds to the core domain of mutant p53, stabilizing the protein and preventing its degradation by the ubiquitin-proteasome system. This results in the reactivation of p53-dependent transcriptional programs, leading to the induction of cell cycle arrest and apoptosis in cancer cells. N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has also been shown to inhibit the growth and metastasis of cancer cells by targeting other signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been shown to have a potent anticancer effect in vitro and in vivo, particularly in p53-mutant tumors. The compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In preclinical studies, N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has also been shown to inhibit tumor growth and metastasis in mouse models of cancer.
实验室实验的优点和局限性
One of the major advantages of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide is its specificity for mutant p53, which makes it a promising candidate for the treatment of p53-mutant tumors. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These issues can be addressed by using appropriate solvents and delivery methods, such as liposomes or nanoparticles.
未来方向
There are several future directions for the development of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide as a therapeutic agent for cancer. One of the most promising directions is the combination of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide with other anticancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome drug resistance. Another direction is the development of more potent and selective p53 inhibitors, based on the structure of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide. Finally, the use of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide as a tool for studying the role of mutant p53 in cancer biology and for identifying new therapeutic targets is an area of active research.
合成方法
The synthesis of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide involves several steps, including the reaction of 4-methyl-1H-indazole with 2-bromo-1-(2-thienyl)-ethanone in the presence of potassium carbonate and dimethylformamide, followed by the reaction of the resulting intermediate with 4-chloro-2-oxazoline and sodium hydride in dimethylformamide. The final product is obtained by the reaction of the intermediate with N-(2-aminoethyl)acetamide in ethanol. The overall yield of the synthesis is approximately 10%.
科学研究应用
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been extensively studied for its anticancer properties, particularly in the treatment of p53-mutant tumors. The p53 protein is a tumor suppressor that plays a critical role in preventing the development of cancer by regulating cell growth and division. However, mutations in the p53 gene are common in many types of cancer, leading to the loss of its tumor-suppressing function. N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been shown to restore the activity of mutant p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10-4-5-13(16-12(10)8-18-21-16)20-15(22)7-11-9-23-17(19-11)14-3-2-6-24-14/h2-6,8-9H,7H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLEQHYOPZKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)NC(=O)CC3=COC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)

![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)

